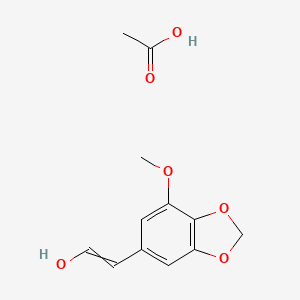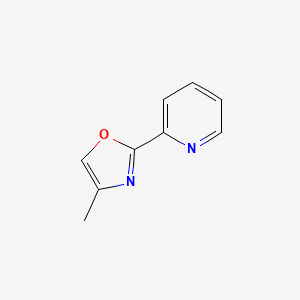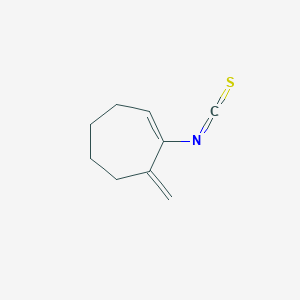![molecular formula C13H17N3 B14358803 N~1~-[(Quinolin-2-yl)methyl]propane-1,3-diamine CAS No. 90936-75-7](/img/structure/B14358803.png)
N~1~-[(Quinolin-2-yl)methyl]propane-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-[(Quinolin-2-yl)methyl]propane-1,3-diamine is a compound that features a quinoline moiety attached to a propane-1,3-diamine backbone. Quinoline derivatives are known for their diverse biological activities and are often used as scaffolds in drug development due to their ability to interact with various biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[(Quinolin-2-yl)methyl]propane-1,3-diamine typically involves the reaction of quinoline derivatives with propane-1,3-diamine under specific conditions. One common method involves the use of quinoline-2-carbaldehyde, which reacts with propane-1,3-diamine in the presence of a reducing agent to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
N~1~-[(Quinolin-2-yl)methyl]propane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert quinoline derivatives to tetrahydroquinolines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinolines, and various substituted quinoline derivatives .
Scientific Research Applications
N~1~-[(Quinolin-2-yl)methyl]propane-1,3-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N1-[(Quinolin-2-yl)methyl]propane-1,3-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline moiety can intercalate with DNA, inhibit enzyme activity, or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A basic structure with similar biological activities.
Tetrahydroquinoline: A reduced form of quinoline with different reactivity.
Quinoline N-oxide: An oxidized derivative with distinct chemical properties.
Uniqueness
N~1~-[(Quinolin-2-yl)methyl]propane-1,3-diamine is unique due to its specific combination of a quinoline moiety with a propane-1,3-diamine backbone, which imparts distinct chemical and biological properties compared to other quinoline derivatives .
Properties
CAS No. |
90936-75-7 |
|---|---|
Molecular Formula |
C13H17N3 |
Molecular Weight |
215.29 g/mol |
IUPAC Name |
N'-(quinolin-2-ylmethyl)propane-1,3-diamine |
InChI |
InChI=1S/C13H17N3/c14-8-3-9-15-10-12-7-6-11-4-1-2-5-13(11)16-12/h1-2,4-7,15H,3,8-10,14H2 |
InChI Key |
VTDUOADHCKGBFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)CNCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


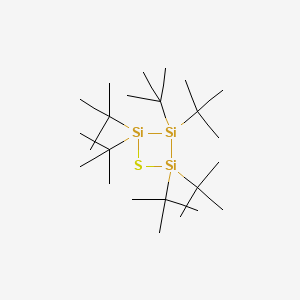
![1-Methyl-2,3,3a,4-tetrahydro-1H-pyrrolo[2,3-b]quinolin-4-ol](/img/structure/B14358730.png)
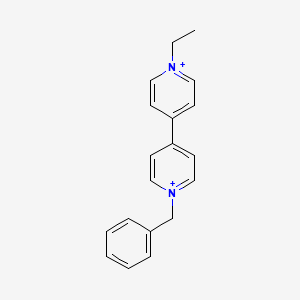
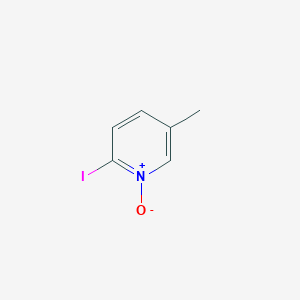
![Phenol, 2-[(4-chloro-5-methyl-3-isoxazolyl)methoxy]-](/img/structure/B14358743.png)

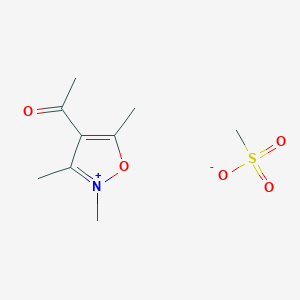
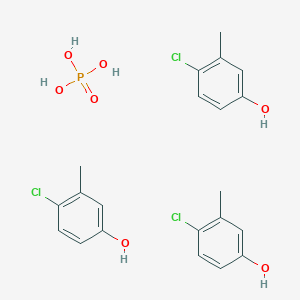
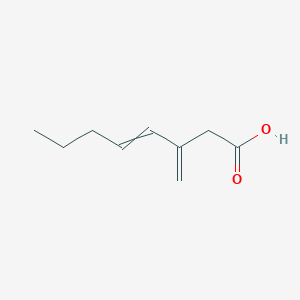
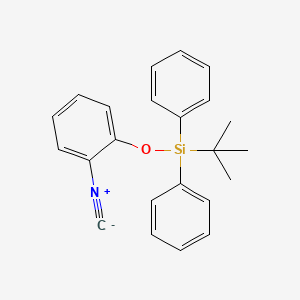
![N-[2-Nitro-4-(4-nitrophenoxy)phenyl]-3-phenylprop-2-enamide](/img/structure/B14358796.png)
